molecular formula C18H20N2O5S B2801298 N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide CAS No. 300670-41-1

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide

Cat. No.: B2801298
CAS No.: 300670-41-1
M. Wt: 376.43
InChI Key: XZWMIPRWIDYYBJ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a methoxyphenyl group and a morpholine-4-sulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholine-4-sulfonyl group can enhance solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzoxazole
  • N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzothiazole

Uniqueness

N-(4-Methoxy-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMIPRWIDYYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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